
4,4,4-trifluoro-N-methylbutanamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4,4,4-trifluoro-N-methylbutanamide consists of a butanamide backbone with a methyl group (CH3) attached to the nitrogen atom. The three fluorine atoms are substituted at different positions on the carbon chain. The compound’s 2D and 3D structures can be visualized here .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis:
- Ohtsuka, Kobayashi, and Yamakawa (2014) explored the synthesis of 4,4,4-trifluorobutanal through Rh-catalyzed hydroformylation, highlighting its use in organic synthesis (Ohtsuka, Kobayashi, & Yamakawa, 2014).
Environmental Monitoring:
- Quednow and Püttmann (2009) discussed the monitoring of environmental pollutants, including similar compounds, in freshwater streams, underscoring the environmental impact and monitoring of such compounds (Quednow & Püttmann, 2009).
Bioorthogonal Chemistry in Cancer Research:
- Wang et al. (2020) developed a bioorthogonal chemical system using phenylalanine trifluoroborate for controlled drug release in cancer treatment, illustrating the potential biomedical applications of related fluorinated compounds (Wang et al., 2020).
Electrochemical Applications:
- Sato, Masuda, and Takagi (2004) evaluated the electrochemical properties of novel ionic liquids containing fluorinated components, indicating the relevance of such compounds in electrochemistry and energy storage (Sato, Masuda, & Takagi, 2004).
Synthesis of Spiro-oxindole Derivatives:
- Reddy et al. (2014) demonstrated the stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives, highlighting the utility of fluorinated compounds in the synthesis of complex organic molecules (Reddy et al., 2014).
Photophysical Properties in Material Science:
- Biju et al. (2014) researched the photophysical properties of Eu(III) tetrakis(β-diketonate) dimeric complex, which includes trifluorobutane components, highlighting its application in material science and photonic devices (Biju et al., 2014).
Propiedades
IUPAC Name |
4,4,4-trifluoro-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c1-9-4(10)2-3-5(6,7)8/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRDDGLGHSZMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286703 | |
| Record name | Butanamide, 4,4,4-trifluoro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-58-4 | |
| Record name | Butanamide, 4,4,4-trifluoro-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 4,4,4-trifluoro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



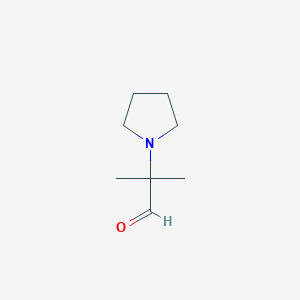

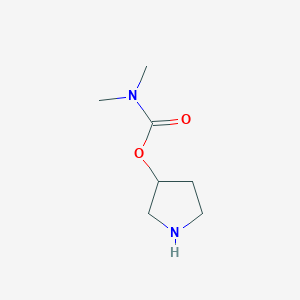
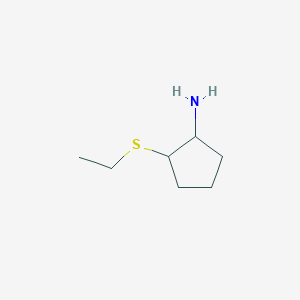
![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)
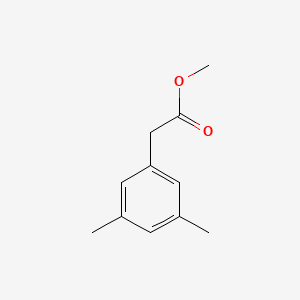
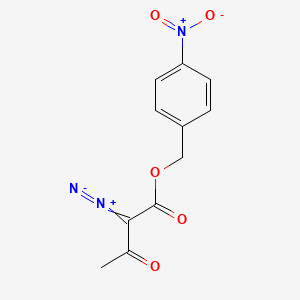
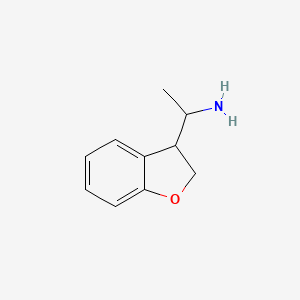


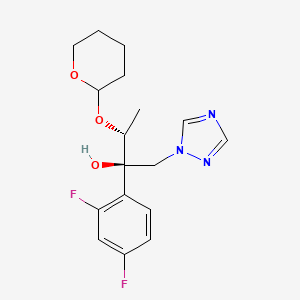
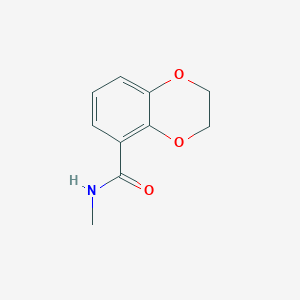
![cis-Octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B1422756.png)
